Cas no 955123-29-2 ((4-Pivalamidopyridin-3-YL)boronic acid)
(4-Pivalamidopyridin-3-YL)boronic acid Chemical and Physical Properties
Names and Identifiers
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- [4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid
- (4-PIVALAMIDOPYRIDIN-3-YL)BORONIC ACID
- 4-pivalamidopyridin-3-ylboronic acid
- 4-PIVALAMIDOPYRIDINE-3-BORONIC ACID
- [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
- 955123-29-2
- (4-PIVALAMIDOPYRIDIN-3-YL)BORONICACID
- DTXSID30701230
- SB80267
- (4-Pivalamidopyridin-3-YL)boronic acid
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- MDL: MFCD16038214
- Inchi: 1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
- InChI Key: IJJZKUREBNYZHV-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NC1C=CN=CC=1B(O)O
Computed Properties
- Exact Mass: 222.118
- Monoisotopic Mass: 222.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.4A^2
Experimental Properties
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: >350 ºC (ethyl ether )
- Solubility: Slightly soluble (17 g/l) (25 º C),
- PSA: 85.68000
- LogP: -0.83210
(4-Pivalamidopyridin-3-YL)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219437-1g |
(4-Pivalamidopyridin-3-yl)boronic acid |
955123-29-2 | 97% | 1g |
$432 | 2021-08-04 | |
| Alichem | A029204997-250mg |
4-Pivalamidopyridin-3-ylboronic acid |
955123-29-2 | 95% | 250mg |
$185.64 | 2023-08-31 | |
| Alichem | A029204997-1g |
4-Pivalamidopyridin-3-ylboronic acid |
955123-29-2 | 95% | 1g |
$445.90 | 2023-08-31 | |
| Chemenu | CM219437-1g |
(4-Pivalamidopyridin-3-yl)boronic acid |
955123-29-2 | 97% | 1g |
$432 | 2022-08-31 | |
| Ambeed | A414295-1g |
(4-Pivalamidopyridin-3-yl)boronic acid |
955123-29-2 | 97% | 1g |
$432.0 | 2024-04-16 | |
| Crysdot LLC | CD11004020-1g |
(4-Pivalamidopyridin-3-yl)boronic acid |
955123-29-2 | 97% | 1g |
$428 | 2024-07-19 |
(4-Pivalamidopyridin-3-YL)boronic acid Suppliers
(4-Pivalamidopyridin-3-YL)boronic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (4-Pivalamidopyridin-3-YL)boronic acid
Compound CAS No. 955123-29-2: (4-Pivalamidopyridin-3-YL)boronic Acid
Introduction to (4-Pivalamidopyridin-3-YL)boronic Acid
Compound CAS No. 955123-29-2, commonly referred to as (4-Pivalamidopyridin-3-YL)boronic acid, is a highly specialized organic compound with significant applications in modern chemical synthesis and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a pivalamido group and a boronic acid moiety. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the fields of organometallic chemistry and medicinal chemistry.
The pivalamido group (also known as the tert-butoxycarbonylamino group) is a bulky protecting group that plays a crucial role in stabilizing the intermediate during synthesis. The boronic acid moiety, on the other hand, is highly reactive and serves as an excellent coupling partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This duality of functionality makes (4-Pivalamidopyridin-3-YL)boronic acid a valuable reagent in the construction of complex molecular architectures.
Recent advancements in synthetic methodologies have further highlighted the potential of this compound in drug discovery and materials development. Researchers have exploited its reactivity to synthesize novel heterocyclic compounds, which exhibit promising biological activities and electronic properties.
Chemical Structure and Synthesis
The molecular structure of (4-Pivalamidopyridin-3-YL)boronic acid consists of a pyridine ring substituted at the 4-position with a pivalamido group and at the 3-position with a boronic acid group. The pyridine ring provides aromatic stability, while the substituents introduce specific reactivity and functionality. The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, amide formation, and boronate esterification.
Recent studies have optimized the synthesis of this compound by employing more efficient catalysts and reaction conditions. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. These improvements have made (4-Pivalamidopyridin-3-YL)boronic acid more accessible for large-scale applications.
Applications in Chemical Research
One of the most notable applications of (4-Pivalamidopyridin-3-YL)boronic acid is in cross-coupling reactions. The boronic acid group undergoes efficient coupling with aryl halides or other boronate partners under palladium catalysis, enabling the construction of biaryl compounds with high precision. These biaryl compounds are valuable intermediates in drug discovery and materials science.
In medicinal chemistry, this compound has been used to synthesize bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. For example, researchers have reported its use in constructing pyridine-based inhibitors for kinase enzymes, which are key targets in oncology.
In addition to its role in small molecule synthesis, (4-Pivalamidopyridin-3-YL)boronic acid has also found applications in polymer chemistry. Its ability to participate in click chemistry reactions has facilitated the design of functional polymers with tailored properties for advanced materials applications.
Recent Research Highlights
Recent studies have explored the use of (4-Pivalamidopyridin-3-YL)boronic acid in developing novel synthetic strategies for heterocyclic compounds. For instance, researchers have employed it as a key intermediate in the synthesis of isoquinoline derivatives, which exhibit potent antiproliferative activity against cancer cell lines.
In another groundbreaking study, this compound was utilized to construct fluorescent sensors for detecting metal ions in aqueous environments. The pyridine ring's ability to coordinate metal ions combined with the boronic acid's reactivity enabled the creation of highly sensitive sensing platforms.
Furthermore, advancements in computational chemistry have provided deeper insights into the electronic properties of (4-Pivalamidopyridin-3-YL)boronic acid, aiding in its rational design for specific applications. Quantum mechanical calculations have revealed its potential as an electron-deficient acceptor material for organic electronics.
Conclusion
In summary, Compound CAS No. 955123-29-2, or (4-Pivalamidopyridin-3-YL)boronic acid, is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as an essential building block in chemical synthesis, drug discovery, and materials science. Ongoing research continues to uncover new potential uses for this compound, solidifying its importance in modern chemical research.
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